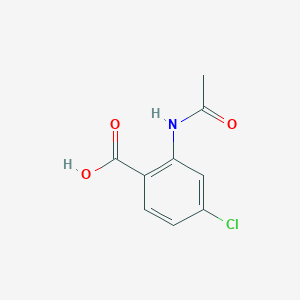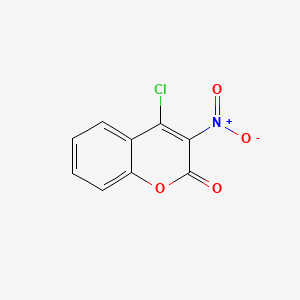
4-Fluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl
Descripción general
Descripción
“4-Fluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl” is a chemical compound with the molecular formula C23H29F . It appears as a white to light yellow powder or crystal .
Physical and Chemical Properties Analysis
This compound is a solid at 20°C . The compound also exhibits a mesomorphic range of 90.0 to 160.0°C .
Aplicaciones Científicas De Investigación
Mesogenic Properties and Structural Analysis
Research on structurally similar compounds to "4-Fluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl" reveals detailed insights into their mesogenic behavior, crystalline state, and the effects of fluoro-substitution on their physical properties. Studies on compounds like 4-ethyl-4′-(4″-pentylcyclohexyl)biphenyl (BCH52) and its fluoro derivative, BCH52F, show variations in torsion angles between phenyl rings and subunits due to fluoro substitution, influencing crystal packing and short-range ordering (Walz, Nepveu, & Haase, 1987). The lateral fluoro-substitution impacts the liquid crystal behavior, affecting transition temperatures and thermal stabilities of smectic and nematic phases (Gray, Lacey, Stanton, & Toyne, 1986).
Electroconvection Patterns
The compound's structural variant, 4-ethyl-2-fluoro-4′-[2-(trans-4-pentylcyclohexyl)-ethyl]biphenyl (152), has been studied for its electroconvection patterns in nematic liquid crystals. This research reveals complex behavior under AC electric fields, including transitions to states of stationary oblique rolls and chaotic spatial-temporal patterns, offering insights into the material's potential for novel electro-optical applications (Dennin, Cannell, & Ahlers, 1995).
Electroluminescence and Photoluminescence
Investigations into polythiophene derivatives containing structural motifs similar to "this compound" have shown promising electroluminescence and photoluminescence properties. These materials, such as poly(3-[4-(4-pentyl-cyclohexyl)-phenyl]-thiophene) and its fluoro derivative, exhibit strong yellow-green light emission and high thermal stability, indicating potential applications in electronic and photonic devices (Zhang, Tang, Liang, & Shi, 2006).
Propiedades
IUPAC Name |
1-fluoro-4-[4-(4-pentylcyclohexyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(24)17-15-22/h10-19H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXAVGROVIRVPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348048 | |
| Record name | 4'-Fluoro-4-(4-pentyl-cyclohexyl)-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81793-59-1 | |
| Record name | 4'-Fluoro-4-(4-pentyl-cyclohexyl)-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B1585345.png)






